3,4,5-trimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
The compound “3,4,5-trimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” is a complex organic molecule that contains a benzamide moiety, a thiophene moiety, and a tetrahydroquinoline moiety . These moieties are common in many biologically active compounds and pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the benzamide moiety might undergo reactions typical of amides, such as hydrolysis. The thiophene moiety might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple methoxy groups might increase its solubility in organic solvents .Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets through a variety of mechanisms, including binding to specific receptors or enzymes, altering cellular processes, or interacting with dna or rna .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. It’s possible that it may influence multiple pathways, given its complex structure and potential for diverse interactions within the cell .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in various environments .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-29-19-13-16(14-20(30-2)22(19)31-3)23(27)25-17-8-9-18-15(12-17)6-4-10-26(18)24(28)21-7-5-11-32-21/h5,7-9,11-14H,4,6,10H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETXRTDGJOPOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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